molecular formula C12H8ClN3OS B2869664 1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)urea CAS No. 338777-41-6

1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)urea

Cat. No.: B2869664
CAS No.: 338777-41-6
M. Wt: 277.73
InChI Key: ZOHRJJWWERYAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)urea is a useful research compound. Its molecular formula is C12H8ClN3OS and its molecular weight is 277.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electronic and Optical Properties

A study by Shkir et al. (2018) explored the significant electro-optic properties of a novel chalcone derivative, closely related to 1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)urea, using computational methods. The research revealed potential applications in nonlinear optics, with the compound exhibiting much higher static and dynamic polarizability than urea, suggesting its utility in optoelectronic device fabrications (Shkir et al., 2018).

Molecular Structure and Vibrational Spectra

Rahmani et al. (2018) conducted a study on a similar compound, 3-(4-chlorophenyl)-1-(1yridine-3-yl) prop-2-en-1-one (CPP), synthesized for use in nonlinear optical materials. The study used density functional theory and Hartree-Fock methods to calculate its vibrational wavenumbers and first hyperpolarizability. This work provides insights into the potential of such compounds in NLO applications (Rahmani et al., 2018).

Corrosion Inhibition

Mistry et al. (2011) investigated 1,3,5-triazinyl urea derivatives, including a variant of this compound, as corrosion inhibitors for mild steel in acidic environments. Their study demonstrated the effectiveness of these compounds in reducing corrosion, highlighting their potential in industrial applications (Mistry et al., 2011).

Insecticidal Activity

Mulder and Gijswijt (1973) explored the insecticidal properties of 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea, a compound with a similar structure, noting its unique mode of action and safety towards mammals. Their research contributes to understanding the potential use of such compounds in pest control (Mulder & Gijswijt, 1973).

Crystal Structure Analysis

Crasta et al. (2005) analyzed the crystal structure of an organic non-linear optical material closely related to this compound. The study found that the compound crystallizes in a monoclinic system, with potential applications in NLO devices due to its refractive index and second-harmonic generation efficiency (Crasta et al., 2005).

Environmental Impact and Safety

Research by Lu, Zhou, and Liu (2004) on a related insecticide, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea, highlighted environmental safety concerns, focusing on the degradation products and their potential risks. This study provides crucial insights into the environmental impact of such compounds (Lu et al., 2004).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-cyanothiophen-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3OS/c13-9-1-3-10(4-2-9)15-12(17)16-11-8(7-14)5-6-18-11/h1-6H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHRJJWWERYAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=C(C=CS2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.